molecular formula C22H19F2N3O4S B609072 Mivebresib CAS No. 1445993-26-9

Mivebresib

Cat. No. B609072
M. Wt: 459.4678
InChI Key: RDONXGFGWSSFMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Scientific Research Applications

  • Safety and Efficacy in Solid Tumors : A study by Piha-Paul et al. (2019) explored mivebresib's safety and efficacy in treating patients with advanced solid tumors. The research highlighted its tolerable safety profile and observed stable disease in some patients.

  • Application in Acute Myeloid Leukemia (AML) : Research by Odenike et al. (2019) and Borthakur et al. (2019) demonstrated the potential of mivebresib in treating relapsed/refractory AML. The studies noted its tolerability and some antileukemic effects.

  • Inhibitory Mechanism : According to a 2020 study in the "Definitions" journal, mivebresib works by binding to the acetyl-lysine binding site in the bromodomains of certain proteins, disrupting chromatin remodeling and inhibiting cell growth in tumors (Definitions, 2020).

  • Fragment-Based Drug Discovery (FBDD) : Mivebresib's development is highlighted in the context of FBDD and epigenetic drug discovery, underscoring its significance in the field of oncology (Vaidergorn et al., 2021).

  • Cell-Free DNA in Uveal Melanoma : Patel et al. (2019) discussed the role of cell-free DNA in monitoring uveal melanoma and the effect of mivebresib on this process, suggesting its potential as a marker for survival in these patients (Patel et al., 2019).

  • QSAR Analysis for BET Family Bromodomain Inhibitors : A study by Masand et al. (2020) performed QSAR analysis on mivebresib analogues to understand their pharmacophoric features for BET binding affinity.

  • Discovery and Optimization : The development of mivebresib was detailed in a study by McDaniel et al. (2017), emphasizing its potency in biochemical and cellular assays and its in vivo efficacy in cancer models.

  • Co-clinical Modeling in AML : Albert et al. (2022) conducted co-clinical modeling with mivebresib in AML, demonstrating its therapeutic value and confirming the validity of the model system in co-clinical settings (Albert et al., 2022).

Safety And Hazards

properties

IUPAC Name

N-[4-(2,4-difluorophenoxy)-3-(6-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-4-yl)phenyl]ethanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19F2N3O4S/c1-3-32(29,30)26-14-5-7-19(31-20-6-4-13(23)10-18(20)24)16(11-14)17-12-27(2)22(28)21-15(17)8-9-25-21/h4-12,25-26H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDONXGFGWSSFMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)NC1=CC(=C(C=C1)OC2=C(C=C(C=C2)F)F)C3=CN(C(=O)C4=C3C=CN4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19F2N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Mivebresib

CAS RN

1445993-26-9
Record name Mivebresib [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1445993269
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name MIVEBRESIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VR86R11J7J
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

A mixture of N-(4-(2,4-difluorophenoxy)-3-(6-methyl-7-oxo-1-tosyl-6,7-dihydro-1H-pyrrolo[2,3-c]pyridin-4-yl)phenyl)-N-(ethylsulfonyl)ethanesulfonamide (5.3 g, 7.5 mmol), potassium hydroxide (8.43 g, 150 mmol), and N,N,N-trimethylhexadecan-1-aminium bromide (0.137 g, 0.375 mmol) in tetrahydrofuran (60 mL) and water (30 mL) was heated at 90° C. for 16 hours. Tetrahydrofuran was removed under reduced pressure, and the residue was partitioned between water and ethyl acetate. The aqueous layer was neutralized to pH=7 using 10% HCl. The aqueous layer was then extracted with ethyl acetate. The combined organic layers were washed with saturated aqueous sodium chloride, dried over anhydrous magnesium sulfate, filtered, and concentrated. The residue was purified by flash chromatography (silica gel, ethyl acetate). The desired fractions were combined and concentrated. The residue was triturated with 20 mL of acetonitrile to provide N-[4-(2,4-difluorophenoxy)-3-(6-methyl-7-oxo-6,7-dihydro-1H-pyrrolo[2,3-c]pyridin-4-yl)phenyl]ethanesulfonamide Form I (2.82 g, 82% yield). 1H NMR (300 MHz, DMSO-d6) δ 1.23 (t, J=7.3 Hz, 3H), 3.11 (q, J=7.3 Hz, 2H), 3.53 (s, 3H), 6.27-6.22 (m, 1H), 6.91 (d, J=8.7 Hz, 1H), 7.13-6.93 (m, 2H), 7.19 (dd, J=8.8, 2.7 Hz, 1H), 7.32-7.25 (m, 2H), 7.42-7.31 (m, 2H), 9.77 (s, 1H), 12.04 (bs, 1H). MS (ESI+) m/z 460.1 (M+H)+.
Name
N-(4-(2,4-difluorophenoxy)-3-(6-methyl-7-oxo-1-tosyl-6,7-dihydro-1H-pyrrolo[2,3-c]pyridin-4-yl)phenyl)-N-(ethylsulfonyl)ethanesulfonamide
Quantity
5.3 g
Type
reactant
Reaction Step One
Quantity
8.43 g
Type
reactant
Reaction Step One
Quantity
0.137 g
Type
catalyst
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One

Citations

For This Compound
10
Citations
SA Piha-Paul, JC Sachdev, M Barve, P LoRusso… - Clinical Cancer …, 2019 - AACR
… mivebresib in patients with advanced solid tumors and an expansion cohort with relapsed/refractory prostate cancer. We established the mivebresib … development of mivebresib for …
Number of citations: 117 aacrjournals.org
VH Masand, MK Patil, NNE El-Sayed, MEA Zaki… - Journal of Molecular …, 2021 - Elsevier
ABBV-075 (Mivebresib) analogues were reported to have BET family bromodomain binding affinity Ki in nano-molar (nM) range (0.8 to 3000 nM). But future optimizations are required to …
Number of citations: 6 www.sciencedirect.com
G Borthakur, O Odenike, I Aldoss, DA Rizzieri… - Cancer, 2021 - Wiley Online Library
… of the pan‐BET inhibitor mivebresib as monotherapy (MIV‐… mivebresib were determined in patients with relapsed/refractory AML (ClinicalTrials.gov identifier NCT02391480). Mivebresib …
KF McDaniel, L Wang, T Soltwedel… - Journal of medicinal …, 2017 - ACS Publications
The development of bromodomain and extraterminal domain (BET) bromodomain inhibitors and their examination in clinical studies, particularly in oncology settings, has garnered …
Number of citations: 124 pubs.acs.org
J Mascarenhas, R Saab, D Brackman, DA Modi… - Blood, 2020 - Elsevier
… mivebresib. Segment B: BETi-naïve patients currently receiving Rux will receive ABBV-744 or mivebresib … naïve patients will receive ABBV-744 or mivebresib plus Nav; Segment D: JAKi-…
Number of citations: 3 www.sciencedirect.com
DH Albert, NC Goodwin, AM Davies, J Rowe, G Feuer… - in vivo, 2022 - iv.iiarjournals.org
… For the PDX pharmacology studies, patient samples were obtained from subjects entering AbbVie’s M14-546 Phase I study for patients receiving either mivebresib as monotherapy or in …
Number of citations: 3 iv.iiarjournals.org
E Ward, A Blümel, E Conroy, G Cremin, B Gao… - Cancer Research, 2022 - AACR
… In particular the BET inhibitors JQ1 and Mivebresib had the highest potency, these BET inhibitors were selected for further research. Next, a multi-omics approach merging RNA-…
Number of citations: 0 aacrjournals.org
Y Xu, Z Lei, J Zhu, L Wan - Biochemical and Biophysical Research …, 2022 - Elsevier
… mivebresib and PZ703b. In addition, knockdown of Bim also inhibited the cell death induced by mivebresib/… In summary, our findings reveal that the combination treatment of mivebresib …
Number of citations: 2 www.sciencedirect.com
X He, L Jiang, L Hu, P Du, M Zhu, H Wu, M Zhao… - International …, 2023 - Elsevier
… In this study, we investigated the effects of Mivebresib, a BRD4 inhibitor, on pristane-induced DAH in C57BL/6J mice. Our results indicate that Mivebresib effectively protected the mice …
Number of citations: 2 www.sciencedirect.com
O Odenike, JE Wolff, G Borthakur, IT Aldoss, D Rizzieri… - 2019 - ascopubs.org
7030 Background: Bromodomain and extra-terminal (BET) proteins bind to acetyllysines and upregulate oncogenic target genes. Mivebresib (ABBV-075) is a pan-BET inhibitor with …
Number of citations: 11 ascopubs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.